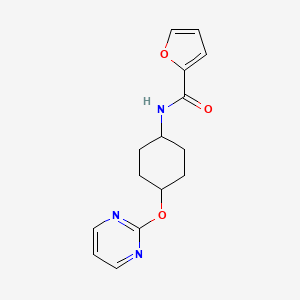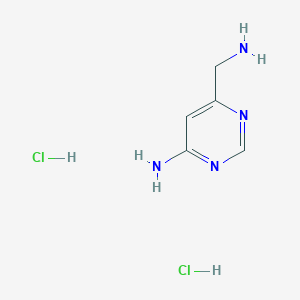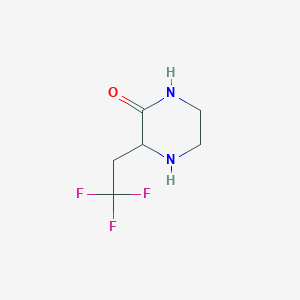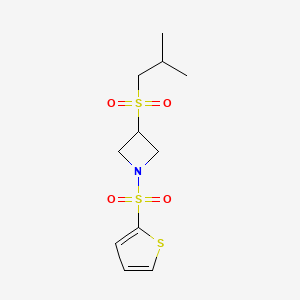![molecular formula C13H13ClN2O3 B2675787 3-[1-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid CAS No. 1219581-96-0](/img/structure/B2675787.png)
3-[1-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a chlorophenyl group attached to the pyrazole ring, which can influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with β-keto esters or β-diketones. In this case, 4-chlorobenzaldehyde can be reacted with ethyl acetoacetate in the presence of hydrazine hydrate to form the pyrazole core.
Methylation: : The pyrazole ring is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate to introduce the methyl group at the 3-position.
Oxidation: : The resulting compound is oxidized to introduce the carboxylic acid group at the 4-position. This can be achieved using oxidizing agents like potassium permanganate or chromic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. Continuous flow reactors and automated systems might be employed to ensure consistent quality and reduce production costs.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The carboxylic acid group can be further oxidized to produce more oxidized derivatives.
Reduction: : The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: : The chlorophenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromic acid, or other strong oxidizing agents.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nitric acid for nitration, bromine for halogenation.
Major Products Formed
Oxidation: : Higher carboxylic acids or other oxidized derivatives.
Reduction: : Pyrazoline derivatives.
Substitution: : Nitro derivatives, halogenated compounds.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrazole core and chlorophenyl group make it a versatile intermediate for various organic reactions.
Biology and Medicine
This compound has shown potential in biological and medical research. Pyrazole derivatives are known for their diverse pharmacological effects, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities. The specific biological activities of this compound would need to be evaluated through in vitro and in vivo studies.
Industry
In the pharmaceutical industry, this compound could be used in the development of new drugs. Its structural features make it a candidate for drug design and optimization.
作用机制
The mechanism by which 3-[1-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would need to be elucidated through detailed biochemical studies.
相似化合物的比较
Similar Compounds
3-(4-Chlorophenyl)propionic acid: : This compound lacks the pyrazole ring and has a simpler structure.
4-Chlorophenol: : This compound contains a chlorophenyl group but lacks the carboxylic acid and pyrazole functionalities.
Uniqueness
The presence of the pyrazole ring and the carboxylic acid group in 3-[1-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid makes it unique compared to simpler chlorophenyl derivatives. These structural features contribute to its potential biological and chemical properties.
属性
IUPAC Name |
3-[1-(4-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-8-11(6-7-12(17)18)13(19)16(15-8)10-4-2-9(14)3-5-10/h2-5,11H,6-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZYGGLDZBVAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1CCC(=O)O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2675709.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2675711.png)
![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2675712.png)
![N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2675713.png)
![Methyl 2-amino-2-[3-(2,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2675715.png)
![5-Bromo-2-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine](/img/structure/B2675719.png)
![5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B2675720.png)



![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide](/img/structure/B2675726.png)
![methyl 2-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl)oxy]acetate](/img/structure/B2675727.png)
